1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone
Description
1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone is a synthetic small molecule featuring a pyridoindole core fused with a 3,4,5-trimethoxyphenyl methanone group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and anti-inflammatory agents due to its ability to modulate electronic and steric properties .
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-10-13(11-19(26-2)20(18)27-3)21(24)23-9-8-17-15(12-23)14-6-4-5-7-16(14)22-17/h4-7,10-11,22H,8-9,12H2,1-3H3 |
InChI Key |
KAMIRPKSNOODCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction via Pictet-Spengler Cyclization
The pyrido[4,3-b]indole scaffold forms the foundational structure of the target compound. The Pictet-Spengler reaction, a well-established method for synthesizing tetrahydro-β-carbolines, is pivotal here. Tryptamine derivatives react with carbonyl compounds under acidic conditions to generate the tetrahydro-pyridoindole core. For example, reaction of tryptamine (8) with formaldehyde (9) in methanol at room temperature yields 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (10) .
Reaction Conditions and Optimization
-
Solvent : Anhydrous methanol or ethanol.
-
Acid Catalyst : Trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) .
-
Temperature : Room temperature to 80°C, depending on substrate reactivity .
This step establishes the six-membered tetrahydro ring fused to the indole moiety. Substituting formaldehyde with ketones or aldehydes bearing electron-donating groups can modulate ring electronics but requires harsher conditions .
Methanone Group Introduction via Multi-Component Reactions
The Ugi tetrazole reaction, a four-component MCR, enables simultaneous incorporation of the methanone and aryl groups. While classical Ugi reactions utilize aldehydes, amines, isocyanides, and carboxylic acids, adaptations using azidotrimethylsilane (TMS-N₃) facilitate tetrazole formation . For the target compound, strategic selection of components directs methanone assembly:
Component Selection
-
Amine : Pre-formed pyridoindole (10) .
-
Aldehyde : 3,4,5-Trimethoxybenzaldehyde (introducing the aryl moiety).
Mechanistic Pathway
-
Ugi Adduct Formation : Condensation of pyridoindole, aldehyde, isocyanide, and TMS-N₃ generates a linear intermediate (14a–u) .
-
Cyclization : Acid-catalyzed (e.g., methanesulfonic acid) Pictet-Spengler cyclization closes the tetrahydro ring, positioning the methanone at C2 .
Yield and Characterization
-
Spectroscopic Validation :
Direct Acylation Strategies for Methanone Attachment
Friedel-Crafts acylation offers an alternative route for introducing the 3,4,5-trimethoxyphenyl group post-cyclization. The electron-rich indole nucleus facilitates electrophilic substitution, though regioselectivity requires careful control.
Procedure
-
Substrate : 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indole.
-
Acylating Agent : 3,4,5-Trimethoxybenzoyl chloride.
-
Conditions :
Challenges and Solutions
-
Regioselectivity : Acylation predominantly occurs at the indole C3 position. Directing groups (e.g., methoxy) or steric hindrance may shift reactivity to C2 .
Catalytic Coupling Reactions for Aryl Group Incorporation
Transition-metal-catalyzed cross-couplings enable precise aryl group installation. Suzuki-Miyaura coupling is particularly effective for attaching the 3,4,5-trimethoxyphenyl group to a pre-functionalized pyridoindole.
Suzuki Coupling Protocol
-
Halogenated Pyridoindole : Synthesize 2-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.
-
Boronic Acid : 3,4,5-Trimethoxyphenylboronic acid.
-
Conditions :
Post-Coupling Oxidation
Yield and Purity
Comparative Analysis of Synthetic Routes
Spectroscopic and Analytical Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR :
-
13C NMR :
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Applicability
Large-scale synthesis prioritizes the Ugi-Pictet-Spengler route due to fewer purification steps and compatibility with parallel synthesis . However, Friedel-Crafts acylation remains cost-effective for small batches despite lower yields .
Chemical Reactions Analysis
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyridoindole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cell survival . The specific compound has been investigated for its potential to target cancer cell lines effectively.
Neuroprotective Effects
The neuroprotective potential of pyridoindole derivatives has been explored in the context of neurodegenerative diseases. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in conditions like Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier is crucial for these applications.
Antimicrobial Activity
There is emerging evidence suggesting that pyridoindole derivatives possess antimicrobial properties. Research has demonstrated their effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria . This aspect is particularly relevant given the global rise in antibiotic resistance.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry focused on a series of pyridoindole derivatives, including the compound of interest. The results showed that these compounds inhibited the growth of several cancer cell lines with IC50 values indicating potent activity. Mechanistic studies revealed that they acted by disrupting mitochondrial function and inducing apoptosis .
Study 2: Neuroprotection
In a preclinical study published in Neuropharmacology, researchers evaluated the neuroprotective effects of the compound on rat models subjected to induced oxidative stress. The results indicated significant improvement in cognitive functions and reduced neuronal loss compared to control groups. This study highlights the compound's potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it has been shown to inhibit the aggregation of tau proteins, which are associated with Alzheimer’s disease . In cancer research, the compound has demonstrated the ability to inhibit cell proliferation by interacting with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Key Research Findings and Implications
- Metabolic Stability: Methoxy-rich compounds (e.g., target compound) are prone to O-demethylation, as seen in , where a methoxy-ethanone side chain was metabolized to a hydroxyl derivative .
Biological Activity
1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydropyridoindole core with a trimethoxyphenyl moiety. This structural arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of the pyridoindole scaffold exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies : In vitro studies have demonstrated that compounds similar to 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects:
- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
- Research Findings : In a study evaluating related compounds, significant inhibition of COX-1 and COX-2 was observed with IC50 values ranging from 19.45 µM to 42.1 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 25 µg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Key Modifications : The presence of methoxy groups on the phenyl ring has been associated with enhanced bioactivity. Studies suggest that modifications at specific positions can significantly impact the potency against various biological targets .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the pyridoindole-trimethoxyphenyl scaffold?
- Methodological Answer : The synthesis typically involves coupling a pyridoindole precursor with a 3,4,5-trimethoxybenzoyl group. For example, indole derivatives can be functionalized via Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) under anhydrous conditions . Key steps include protecting reactive sites (e.g., NH groups) and optimizing solvent systems (e.g., dichloromethane or toluene) to improve yield. Evidence from similar compounds suggests microwave-assisted synthesis may reduce reaction times .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing between diastereotopic protons in the tetrahydro-pyridoindole ring. IR spectroscopy can confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy group vibrations (~2830–2940 cm⁻¹). For conflicting data, cross-validate with X-ray crystallography (as in ) to resolve stereochemical uncertainties.
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 columns, methanol/water mobile phase) is recommended. Recrystallization using ethanol or acetonitrile may improve purity, as demonstrated for structurally related methanone derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to tubulin or NHERF1 targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of tubulin (PDB: 1SA0) or NHERF1 (PDB: 3L9W). Optimize ligand conformations with DFT (B3LYP/6-31G**) to account for electron density distribution in the trimethoxyphenyl group. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. What strategies address contradictory bioactivity data in cancer cell line assays?
- Methodological Answer : Use a panel of cell lines (e.g., MCF-7, HeLa, A549) to assess potency variability. Control for factors like efflux pump activity (e.g., P-gp inhibition with verapamil) and metabolic stability (e.g., liver microsome assays). Compare results with structurally analogous compounds (e.g., oxadiazole derivatives in ) to identify SAR trends.
Q. How can quantum chemical calculations explain the electronic effects of the 3,4,5-trimethoxyphenyl group?
- Methodological Answer : Conduct NBO (Natural Bond Orbital) analysis at the B3LYP/6-311++G(d,p) level to evaluate hyperconjugation effects between methoxy substituents and the carbonyl group. Calculate electrostatic potential maps to visualize electron-rich regions influencing binding interactions. Compare with experimental UV-Vis spectra to correlate theoretical and observed transitions .
Q. What experimental designs validate the compound’s role as a proteolysis-targeting chimera (PROTAC)?
- Methodological Answer : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers. Assess ubiquitination via Western blot (anti-ubiquitin antibodies) and measure target protein degradation (e.g., tubulin) in time-course assays. Use negative controls (e.g., non-functional linker analogs) to confirm specificity, as described for related heterocyclic PROTACs .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Methodological Answer : Prepare DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity. For in vivo studies, use cyclodextrin-based formulations or nanoemulsions. Solubility parameters (Hansen solubility sphere) can guide solvent selection, with logP values (~3.0–4.0) indicating moderate hydrophobicity .
Q. What analytical techniques resolve enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures. Circular dichroism (CD) spectroscopy can confirm absolute configuration, supported by X-ray crystallography data from similar indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
